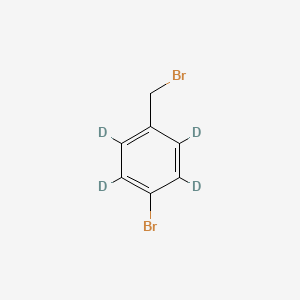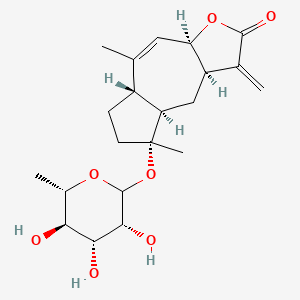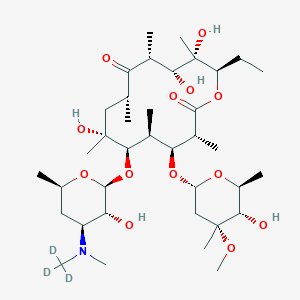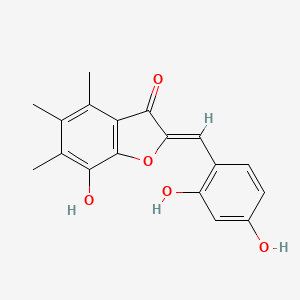
A2Aar/hdac-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A2Aar/hdac-IN-2 is a potent dual inhibitor targeting both the A2A adenosine receptor and histone deacetylases. It exhibits good binding affinity for the A2A adenosine receptor (Ki = 10.3 nM) and significant inhibitory activity against histone deacetylase 1 (IC50 = 18.5 nM). This compound is primarily used in antitumor research due to its ability to inhibit cell proliferation and increase histone acetylation .
Preparation Methods
The synthesis of A2Aar/hdac-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the formation of a pyrazolo[3,4-d]pyrimidine core, which is then functionalized with a furan-2-yl group and other substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
A2Aar/hdac-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups, affecting the compound’s binding affinity and inhibitory activity.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the core structure, enhancing the compound’s potency and selectivity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
A2Aar/hdac-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the interactions between A2A adenosine receptors and histone deacetylases.
Biology: Employed in cell-based assays to investigate its effects on cell proliferation, apoptosis, and gene expression.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its dual inhibitory activity.
Industry: Utilized in the development of new antitumor drugs and as a reference compound in pharmaceutical research
Mechanism of Action
A2Aar/hdac-IN-2 exerts its effects by simultaneously inhibiting the A2A adenosine receptor and histone deacetylases. The inhibition of the A2A adenosine receptor prevents the activation of the cAMP/PKA/CREB pathway, which is involved in immune suppression and tumor progression. Inhibition of histone deacetylases leads to increased acetylation of histone proteins, resulting in altered gene expression and reduced cell proliferation. This dual mechanism makes this compound a potent antitumor agent .
Comparison with Similar Compounds
A2Aar/hdac-IN-2 is unique due to its dual inhibitory activity, which is not commonly found in other compounds. Similar compounds include:
A2A adenosine receptor antagonists: These compounds selectively inhibit the A2A adenosine receptor but do not target histone deacetylases.
Histone deacetylase inhibitors: These compounds inhibit histone deacetylases but do not affect the A2A adenosine receptor.
The combination of these two activities in this compound provides a synergistic effect, making it more effective in antitumor research compared to compounds that target only one of these pathways .
Properties
Molecular Formula |
C23H26N6O4 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
7-[3-[[6-amino-4-(furan-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]phenoxy]-N-hydroxyheptanamide |
InChI |
InChI=1S/C23H26N6O4/c24-23-26-21(19-9-6-12-33-19)18-14-25-29(22(18)27-23)15-16-7-5-8-17(13-16)32-11-4-2-1-3-10-20(30)28-31/h5-9,12-14,31H,1-4,10-11,15H2,(H,28,30)(H2,24,26,27) |
InChI Key |
BNMVLBFIXXFEJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCCCC(=O)NO)CN2C3=NC(=NC(=C3C=N2)C4=CC=CO4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-Methoxyphenyl)methyl]adenosine](/img/structure/B12400959.png)
![Sodium (5-(3-(3-(((carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-hydroxy-3-methylbenzyl)glycinate](/img/structure/B12400966.png)


![4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole](/img/structure/B12400995.png)



![2-[[4-Amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B12401025.png)




